1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide
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Overview
Description
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(44)non-3-yl)methyl)pyridinium bromide is a chemical compound with a unique spiro structure This compound is characterized by the presence of a pyridinium ion and a spirocyclic nonane ring system, which includes two dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide typically involves the reaction of 8-methyl-1,6-dioxo-2,7-dioxaspiro(4.4)nonane with pyridine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Lewis acids such as aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or diols.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A related spiro compound with similar structural features.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]non-3-ene: Another spiro compound with distinct substituents.
Uniqueness
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(44)non-3-yl)methyl)pyridinium bromide is unique due to its combination of a pyridinium ion and a spirocyclic nonane ring system
Properties
CAS No. |
66223-20-9 |
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Molecular Formula |
C14H16BrNO4 |
Molecular Weight |
342.18 g/mol |
IUPAC Name |
8-methyl-3-(pyridin-1-ium-1-ylmethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione;bromide |
InChI |
InChI=1S/C14H16NO4.BrH/c1-10-7-14(12(16)18-10)8-11(19-13(14)17)9-15-5-3-2-4-6-15;/h2-6,10-11H,7-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
UWGDDWNIESYEQF-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC2(CC(OC2=O)C[N+]3=CC=CC=C3)C(=O)O1.[Br-] |
Origin of Product |
United States |
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